molecular formula C18H16BrFN2O3S B2904879 N-(4-bromo-2-fluorophenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide CAS No. 898423-43-3

N-(4-bromo-2-fluorophenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide

Cat. No.: B2904879
CAS No.: 898423-43-3
M. Wt: 439.3
InChI Key: FXSFAYPGTQQTRY-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-oxo-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5,7,9(13)-triene-7-sulfonamide is a tricyclic sulfonamide derivative featuring a nitrogen-containing fused ring system. The compound’s core structure combines a bicyclic framework with a sulfonamide group attached to a substituted aromatic ring (4-bromo-2-fluorophenyl).

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrFN2O3S/c19-13-4-5-16(15(20)10-13)21-26(24,25)14-8-11-2-1-7-22-17(23)6-3-12(9-14)18(11)22/h4-5,8-10,21H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSFAYPGTQQTRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)S(=O)(=O)NC4=C(C=C(C=C4)Br)F)CCC(=O)N3C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach is the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . This intermediate can then undergo further reactions to form the desired quinoline derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The exact methods can vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include molecular bromine, sodium azide, and various catalysts such as copper salts . Reaction conditions can vary, but they often involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination can lead to the formation of brominated derivatives, while reduction can yield reduced forms of the compound with different functional groups.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide involves its interaction with specific molecular targets and pathways within biological systems. The exact mechanism can vary depending on the specific application, but it often involves binding to specific receptors or enzymes, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Ofloxacin (4-Oxa-1-azatricyclo Derivative)

Structure : Ofloxacin contains a 4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene core with a carboxylic acid substituent and a fluoro group.
Key Differences :

  • The target compound replaces the oxa (oxygen) atom in the tricyclic core with a sulfonamide group.
  • Ofloxacin’s carboxylic acid group enhances water solubility, whereas the sulfonamide in the target compound may improve membrane permeability .

N-Benzyl-2-oxo-N-phenyl-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5,7,9(13)-triene-7-sulfonamide

Structure : This analog shares the same azatricyclo-sulfonamide core but substitutes the 4-bromo-2-fluorophenyl group with benzyl and phenyl groups.
Key Differences :

  • The benzyl group may increase steric hindrance, affecting pharmacokinetics .

Quinazoline Derivatives with Overlapping Substituents

Vandetanib (N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine)

Structure : Vandetanib features a quinazoline core with the same 4-bromo-2-fluorophenyl substituent as the target compound.
Key Differences :

  • The quinazoline core targets tyrosine kinases (e.g., EGFR), whereas the azatricyclo-sulfonamide core may interact with distinct enzymatic pockets.
  • Vandetanib’s methoxy and piperidine groups enhance solubility and bioavailability compared to the sulfonamide group in the target compound .

N-(4-Bromo-2-fluorophenyl)-6-nitroquinazolin-4-amine

Structure : This derivative retains the 4-bromo-2-fluorophenyl group but replaces the sulfonamide with a nitro-quinazoline system.
Key Differences :

  • Lacks the tricyclic framework, reducing structural rigidity .

Sulfonamide-Containing Analogues

N-[2,4-Dioxo-3-aza-tricyclo[7.3.1.0⁵,13]trideca-1(13),5,7,9,11-pentaen-3-yl]thio-urea

Structure : Shares the azatricyclo core but replaces the sulfonamide with a thio-urea group.
Key Differences :

  • Thio-urea’s hydrogen-bonding capacity differs from sulfonamide’s sulfonyl group, impacting interactions with biological targets.
  • The dioxo groups may increase polarity, reducing blood-brain barrier penetration compared to the target compound .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Weight Core Structure Key Substituents Solubility (Predicted)
Target Compound 432.53 1-azatricyclo + sulfonamide 4-bromo-2-fluorophenyl Low (lipophilic)
Ofloxacin 361.41 4-oxa-1-azatricyclo Carboxylic acid, fluoro High (hydrophilic)
Vandetanib 475.36 Quinazoline 4-bromo-2-fluorophenyl, methoxy Moderate
N-Benzyl analog (BA65861) 432.53 1-azatricyclo + sulfonamide Benzyl, phenyl Low
N-[2,4-Dioxo-3-aza-tricyclo]thio-urea 279.29 1-azatricyclo + thio-urea None Moderate

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to nitroquinazoline derivatives, involving condensation and sulfonylation steps .
  • Pharmacological Potential: The 4-bromo-2-fluorophenyl group is a recurring motif in kinase inhibitors, suggesting the target compound may share antitumor mechanisms with vandetanib .
  • Crystallographic Insights : Analogous azatricyclo compounds (e.g., thio-urea derivatives) exhibit planar tricyclic cores, which may stabilize binding to flat enzymatic pockets .

Q & A

Q. What crystallographic methods are recommended for resolving the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement to account for complex tricyclic geometry and halogen (Br, F) substituents, which require careful handling of anisotropic displacement parameters. ORTEP-3 can visualize thermal ellipsoids and validate bond lengths/angles . For challenging cases (e.g., twinning or disorder), employ SHELXD for structure solution and cross-validate with spectroscopic data .

Q. Which spectroscopic techniques are critical for characterizing this sulfonamide derivative?

Methodological Answer:

  • NMR : Use 1H^{1}\text{H}-, 13C^{13}\text{C}-, and 19F^{19}\text{F}-NMR to confirm substituent positions (e.g., 4-bromo-2-fluorophenyl group) and sulfonamide linkage. 1H^{1}\text{H}-13C^{13}\text{C} HSQC/HMBC resolves coupling in the tricyclic core .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., bromine isotopic patterns) .
  • IR Spectroscopy : Identify sulfonamide S=O stretches (~1350–1150 cm1^{-1}) and amide C=O (~1650 cm1^{-1}) .

Q. What synthetic routes are commonly employed for tricyclic sulfonamide derivatives?

Methodological Answer:

  • Multi-step synthesis : Start with sulfonylation of a substituted aniline (e.g., 4-bromo-2-fluoroaniline) using chlorosulfonic acid, followed by cyclization via Ullmann coupling or Mitsunobu reactions to form the azatricyclic core .
  • Key considerations : Optimize reaction temperature and catalysts (e.g., Pd for cross-coupling) to avoid byproducts from bromine/fluorine reactivity .

Advanced Research Questions

Q. How can contradictions between computational and experimental spectral data be resolved during structural elucidation?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate NMR chemical shifts (e.g., using Gaussian or ORCA) and compare with experimental data. Adjust computational models (e.g., solvent effects, hybrid functionals) to align 19F^{19}\text{F} shifts .
  • Cross-validation : Overlay DFT-optimized structures with SCXRD coordinates to identify conformational discrepancies .

Q. What strategies mitigate low yields in the final cyclization step of the tricyclic core?

Methodological Answer:

  • Reaction optimization : Screen catalysts (e.g., Pd(PPh3_3)4_4 for Suzuki coupling) and solvents (DMF vs. THF) to enhance regioselectivity .
  • Byproduct analysis : Use HPLC-MS to identify side products (e.g., dimerization or desulfonation) and adjust stoichiometry or protecting groups .

Q. How can molecular docking predict the bioactivity of this compound against enzyme targets?

Methodological Answer:

  • Target selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase or kinase inhibitors) .
  • Docking workflow : Use AutoDock Vina or Schrödinger Suite. Parameterize halogen bonds (Br, F) and validate with MD simulations to assess binding stability .
  • Experimental follow-up : Validate predictions via SPR (surface plasmon resonance) or fluorescence polarization assays .

Q. What crystallographic challenges arise from the compound’s tricyclic geometry, and how are they addressed?

Methodological Answer:

  • Disorder in the azatricyclic core : Apply SHELXL restraints (e.g., SIMU/DELU) to model overlapping atoms. Use TWINABS for twinned crystals .
  • Thermal motion : Refine anisotropic displacement parameters for bromine and fluorine atoms, which exhibit high thermal motion due to their electronegativity .

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